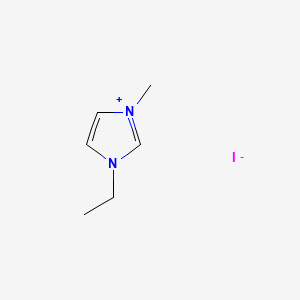

1-Ethyl-3-methylimidazolium Iodide

Descripción general

Descripción

1-Ethyl-3-methylimidazolium iodide is an ionic liquid with the chemical formula C6H11IN2. It is known for its unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications .

Métodos De Preparación

1-Ethyl-3-methylimidazolium iodide can be synthesized by reacting methylimidazole with iodoethane. The reaction typically occurs under controlled conditions to ensure high purity and yield. The general reaction is as follows: [ \text{C}_4\text{H}_6\text{N}_2 + \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}6\text{H}{11}\text{IN}_2 ] This method is commonly used in both laboratory and industrial settings .

Análisis De Reacciones Químicas

1-Ethyl-3-methylimidazolium iodide undergoes various chemical reactions, including:

Substitution Reactions: It can react with aluminum chloride to form 1-ethyl-3-methylimidazolium halogenoaluminate ionic liquid, which is an excellent solvent for Friedel-Crafts acylation reactions.

Electrochemical Reactions: It is used in the development of electric double-layer capacitors (EDLCs) due to its ability to increase capacitance when added to 1-ethyl-3-methylimidazolium tetrafluoroborate.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1-Ethyl-3-methylimidazolium iodide serves as an effective solvent and catalyst in organic synthesis. Its ability to dissolve a wide range of organic and inorganic compounds facilitates several chemical reactions.

Case Study: Acylative Cleavage of Ethers

- A study demonstrated the use of this compound as a reaction medium for the acylative cleavage of ethers. The ionic liquid enhanced reaction rates and yields compared to traditional solvents, showcasing its potential for efficient organic synthesis .

Electrochemistry

The ionic liquid has been investigated as a component in electrochemical systems, particularly in energy storage devices like supercapacitors.

High Capacitance Electrolyte

- Research indicates that mixtures of this compound with other ionic liquids can create high-capacitance electrolytes for electric double-layer capacitors (EDLCs). These mixtures exhibit improved conductivity and stability, making them promising candidates for energy storage applications .

Photocatalysis

This compound has been utilized in photocatalytic processes due to its ability to stabilize reactive species.

Case Study: Carbon Quantum Dots

- A study reported the preparation of carbon quantum dots modified with bismuth oxide nanorods using this compound as a solvent. This composite exhibited enhanced photocatalytic performance under visible light, indicating its potential in environmental remediation .

Green Chemistry

As an ionic liquid, this compound is considered an environmentally friendly alternative to volatile organic solvents.

Toxicity Studies

- Despite its advantages, studies have raised concerns about the environmental persistence and toxicity of ionic liquids. Research has shown that while this compound has lower toxicity compared to traditional solvents, it still poses risks to aquatic organisms . This highlights the need for careful assessment in green chemistry applications.

Biological Applications

The antimicrobial properties of ionic liquids have opened avenues for their use in medical and pharmaceutical fields.

Antimicrobial Activity

- Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property can be harnessed for developing new antimicrobial agents or coatings for medical devices .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-Ethyl-3-methylimidazolium iodide involves its ability to interact with various molecular targets through ionic interactions. For example, in electrochemical applications, it enhances the capacitance of EDLCs by forming a stable electric double layer . In chemical reactions, it acts as a solvent, facilitating the interaction between reactants .

Comparación Con Compuestos Similares

1-Ethyl-3-methylimidazolium iodide can be compared with other similar ionic liquids, such as:

1-Butyl-3-methylimidazolium iodide: Similar in structure but with a butyl group instead of an ethyl group, leading to different physical properties and applications.

1-Methyl-3-propylimidazolium iodide: Another similar compound with a propyl group, used in different industrial applications.

1-Ethyl-3-methylimidazolium chloride: Similar ionic liquid but with chloride instead of iodide, affecting its solubility and reactivity.

This compound stands out due to its specific ionic interactions and stability, making it a preferred choice in certain applications.

Actividad Biológica

1-Ethyl-3-methylimidazolium iodide (EMIM-I) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including pharmaceuticals, materials science, and environmental science. This compound is part of a broader class of ionic liquids known for their low volatility, high thermal stability, and tunable solubility properties. Recent studies have investigated its biological activity, revealing both beneficial and toxic effects depending on the context of exposure.

The biological activity of EMIM-I can be attributed to its interaction with cellular membranes and intracellular components. EMIM-I has been shown to integrate into lipid bilayers, influencing membrane fluidity and permeability. This interaction can lead to alterations in cellular functions, including apoptosis and oxidative stress responses.

Toxicity Studies

Research indicates that EMIM-I exhibits cytotoxic effects in various cell lines. For instance, studies have reported that exposure to EMIM-I leads to increased oxidative stress and induction of apoptosis in human hepatocarcinoma cells (HepG2) with an EC50 value around 439.46 μM after 24 hours of exposure . Additionally, the compound has been implicated in mitochondrial dysfunction, which is a critical pathway for its toxic effects .

Table 1: Summary of Cytotoxicity Studies on EMIM-I

| Cell Line | EC50 (μM) | Observed Effects | Reference |

|---|---|---|---|

| HepG2 | 439.46 | Apoptosis induction, oxidative stress | |

| QGY-7701 | 360 | Increased oxidative stress | |

| B-13 (progenitor) | ~50 | Sensitivity to mitochondrial function changes |

Case Study 1: Hepatocellular Toxicity

In a controlled laboratory setting, the effects of EMIM-I on HepG2 cells were evaluated. The study demonstrated that treatment with EMIM-I resulted in significant increases in reactive oxygen species (ROS), leading to cell death via apoptotic pathways. The mechanism was further elucidated through assays measuring caspase activity and mitochondrial membrane potential .

Case Study 2: Environmental Impact

EMIM-I's impact extends beyond mammalian cells; it has also been studied for its ecological implications. For example, exposure to EMIM-I inhibited the growth of marine diatom Phaeodactylum tricornutum, with EC50 values indicating significant toxicity at concentrations as low as 24 mg/L over 96 hours. This suggests potential risks associated with the accumulation of ionic liquids in aquatic environments .

Applications in Pharmaceuticals

Despite its toxicological profile, EMIM-I holds promise in pharmaceutical applications due to its ability to solubilize various compounds. It has been explored as a solvent for drug delivery systems and as a medium for drug formulation processes. The unique properties of ionic liquids can enhance the bioavailability of poorly soluble drugs, making them valuable in pharmaceutical development .

Propiedades

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.HI/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQCDTXBZKMPBB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049281 | |

| Record name | 1-Ethyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35935-34-3 | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35935-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.